molecular formula C43H80O19 B11929214 Benzyl-PEG18-alcohol

Benzyl-PEG18-alcohol

Cat. No.: B11929214
M. Wt: 901.1 g/mol
InChI Key: IUJACCBWNAQFAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-PEG18-alcohol: is a polyethylene glycol (PEG) derivative that contains a benzyl group. It is a heterobifunctional PEG linker, which means it has two different functional groups at each end of the molecule. The compound is often used in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl-PEG18-alcohol can be synthesized through a series of ethoxylation reactions, where ethylene oxide is added to a benzyl alcohol initiator. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to achieve the desired degree of polymerization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction is conducted in a reactor where benzyl alcohol and ethylene oxide are combined in the presence of a catalyst. The process is monitored to ensure consistent product quality and molecular weight distribution.

Chemical Reactions Analysis

Types of Reactions: Benzyl-PEG18-alcohol undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The benzyl group can be reduced to form toluene.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Toluene.

    Substitution: Esters, ethers

Scientific Research Applications

Chemistry: Benzyl-PEG18-alcohol is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins. It is also used in the preparation of PEGylated compounds to improve their solubility and stability .

Biology: In biological research, this compound is used to modify proteins and peptides, enhancing their pharmacokinetic properties and reducing immunogenicity. It is also employed in the development of drug delivery systems .

Medicine: The compound is used in the formulation of therapeutic agents, particularly in the development of targeted therapies. PEGylation with this compound can improve the efficacy and safety of drugs by increasing their half-life and reducing side effects .

Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and coatings. Its ability to modify surface properties makes it valuable in various manufacturing processes .

Mechanism of Action

Benzyl-PEG18-alcohol functions as a linker in bioconjugation and drug delivery systems. The PEG chain provides solubility and biocompatibility, while the benzyl group offers a site for further chemical modifications. In PROTACs, the compound helps to bring the target protein and the E3 ubiquitin ligase into proximity, facilitating the ubiquitination and subsequent degradation of the target protein .

Comparison with Similar Compounds

    Methoxy-PEG18-alcohol: Similar PEG chain length but with a methoxy group instead of a benzyl group.

    Amino-PEG18-alcohol: Contains an amino group, offering different reactivity and applications.

    Carboxy-PEG18-alcohol: Contains a carboxyl group, used for different conjugation strategies

Uniqueness: Benzyl-PEG18-alcohol is unique due to its benzyl group, which provides specific reactivity and allows for the synthesis of PROTACs and other bioconjugates. Its ability to improve solubility and stability while offering a site for further modifications makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C43H80O19

Molecular Weight

901.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C43H80O19/c44-6-7-45-8-9-46-10-11-47-12-13-48-14-15-49-16-17-50-18-19-51-20-21-52-22-23-53-24-25-54-26-27-55-28-29-56-30-31-57-32-33-58-34-35-59-36-37-60-38-39-61-40-41-62-42-43-4-2-1-3-5-43/h1-5,44H,6-42H2

InChI Key

IUJACCBWNAQFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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